Product packaging for Malic acid; sunitinib(Cat. No.:)

Malic acid; sunitinib

Cat. No.: B11934684
M. Wt: 532.6 g/mol
InChI Key: LBWFXVZLPYTWQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Role of Sunitinib (B231) Malate (B86768) as a Multitargeted Tyrosine Kinase Inhibitor in Cancer Research

Sunitinib malate's primary mechanism of action lies in its ability to inhibit multiple receptor tyrosine kinases (RTKs) that are implicated in tumor growth, pathological angiogenesis (the formation of new blood vessels that supply tumors), and the metastatic progression of cancer. drugbank.comwikipedia.org By blocking the signaling pathways associated with these kinases, sunitinib can simultaneously interfere with several processes crucial for tumor development and survival. wikipedia.org

Key receptor tyrosine kinases inhibited by sunitinib include:

Vascular Endothelial Growth Factor Receptors (VEGFRs): Sunitinib is a potent inhibitor of all VEGFRs (VEGFR-1, VEGFR-2, and VEGFR-3). nih.govbccancer.bc.ca The VEGF signaling pathway is a critical driver of angiogenesis, and by blocking these receptors, sunitinib effectively cuts off the blood supply to tumors, thereby inhibiting their growth. nih.govdovepress.com

Platelet-Derived Growth Factor Receptors (PDGFRs): The compound also targets PDGFR-α and PDGFR-β. nih.govbccancer.bc.ca These receptors are involved in various cellular processes, including cell growth, proliferation, and differentiation. In the context of cancer, their inhibition contributes to the anti-tumor effects of sunitinib. nih.gov

Stem Cell Factor Receptor (KIT): Sunitinib is a potent inhibitor of the KIT receptor (CD117). drugbank.comwikipedia.org This is particularly significant in the treatment of gastrointestinal stromal tumors (GISTs), where mutations that improperly activate KIT are a primary driver of the disease. drugbank.comwikipedia.org

Other Kinases: Research has shown that sunitinib's inhibitory activity extends to other kinases as well, including Fms-like tyrosine kinase-3 (FLT3), colony-stimulating factor receptor (CSF-1R), and the glial cell-line derived neurotrophic factor receptor (RET). bccancer.bc.canih.gov This broad spectrum of activity underscores its classification as a multitargeted inhibitor. nih.gov

The simultaneous inhibition of these various kinases gives sunitinib both anti-angiogenic and direct anti-tumor properties. nih.gov Research, including preclinical and clinical trials, has demonstrated its efficacy in various cancer models, leading to its approval for treating renal cell carcinoma (RCC) and imatinib-resistant GIST. nih.govnih.gov Ongoing research continues to explore its potential in other types of cancer, such as breast, lung, and pancreatic neuroendocrine tumors. nih.govnih.govaacrjournals.org

Interactive Table: Key Kinase Targets of Sunitinib

Kinase TargetAbbreviationRole in CancerReference
Vascular Endothelial Growth Factor ReceptorsVEGFR-1, -2, -3Tumor angiogenesis nih.govbccancer.bc.ca
Platelet-Derived Growth Factor ReceptorsPDGFR-α, -βTumor cell proliferation, angiogenesis nih.govnih.gov
Stem Cell Factor ReceptorKIT (CD117)Drives growth in GIST drugbank.comwikipedia.org
Fms-like tyrosine kinase-3FLT3Hematologic malignancies bccancer.bc.canih.gov
Colony-Stimulating Factor ReceptorCSF-1RTumor growth and metastasis bccancer.bc.ca
Glial Cell-line Derived Neurotrophic Factor ReceptorRETProliferative signaling aacrjournals.orgbccancer.bc.ca

Overview of Malic Acid as a Counterion in Sunitinib Malate Formulation and Research Significance

The "malate" in sunitinib malate refers to malic acid, which serves as a counterion in the pharmaceutical salt formulation. nih.gov The use of a specific salt form for an active pharmaceutical ingredient (API) like sunitinib is a critical aspect of drug development, as it can significantly influence the drug's physicochemical properties. crystalpharmatech.com

Malic acid, a dicarboxylic acid found naturally in fruits like apples, is considered a "Generally Recognized As Safe" (GRAS) substance by the U.S. Food and Drug Administration. phexcom.commdpi.com Its use as a counterion in pharmaceutical formulations offers several advantages:

Enhanced Solubility and Bioavailability: One of the primary reasons for forming a salt of a drug is to improve its solubility in aqueous environments, which can, in turn, enhance its oral bioavailability. ajol.info While sunitinib itself has low water solubility, its formulation as a malate salt improves this characteristic. ajol.infotandfonline.com Research has explored various formulations, including nanoparticles and liposomes, to further enhance the bioavailability and delivery of sunitinib malate. ajol.infonih.govgoogle.com

Controlled Release: The formulation of sunitinib malate can be engineered to achieve a sustained release of the drug over time. ajol.infomdpi.com This is beneficial for maintaining therapeutic drug concentrations in the body and can improve patient compliance. mdpi.com

The research significance of using malic acid as a counterion is rooted in its ability to optimize the pharmaceutical properties of sunitinib. By creating the malate salt, researchers and pharmaceutical scientists can develop a more effective and stable drug product. google.com The specific choice of L-malic acid has been noted in the development of stable crystalline forms of sunitinib malate. google.com

Interactive Table: Properties Influenced by Malic Acid as a Counterion

PropertyInfluence of Malic AcidResearch SignificanceReference
Solubility Improves the dissolution of the poorly soluble sunitinib base.Enhances potential for oral absorption and bioavailability. ajol.infotandfonline.com
Stability Contributes to the formation of thermodynamically stable crystalline structures.Ensures product quality, consistency, and shelf-life. google.comnih.gov
Bioavailability Increased solubility can lead to improved absorption in the gastrointestinal tract.Optimizes the amount of active drug that reaches systemic circulation. ajol.infotandfonline.com
Formulation Allows for the development of various dosage forms, including oral capsules and advanced delivery systems.Facilitates the creation of effective and patient-friendly medicines. ajol.infonih.govgoogle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H33FN4O7 B11934684 Malic acid; sunitinib

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;2-hydroxybutanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O2.C4H6O5/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28;5-2(4(8)9)1-3(6)7/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28);2,5H,1H2,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWFXVZLPYTWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C.C(C(C(=O)O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33FN4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preclinical Investigations of Sunitinib Malate: Mechanisms of Action

Receptor Tyrosine Kinase Inhibition Profilenih.govbccancer.bc.canih.govresearchgate.netnih.govdrugbank.comiu.edunih.govaacrjournals.orgfda.gov

Sunitinib (B231) malate (B86768) is a potent inhibitor of several receptor tyrosine kinases. researchgate.net It competitively binds to the ATP-binding pocket of these kinases, thereby disrupting their function. researchgate.net Preclinical studies have shown that sunitinib inhibits the phosphorylation of its target kinases in both biochemical and cell-based assays. nih.gov

Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3)nih.govbccancer.bc.canih.govresearchgate.netnih.govdrugbank.comiu.edunih.govaacrjournals.orgfda.gov

Sunitinib is a potent inhibitor of all three vascular endothelial growth factor receptors (VEGFRs). bccancer.bc.caresearchgate.netdrugbank.com These receptors are crucial for angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and survival. patsnap.com By inhibiting VEGFRs, sunitinib effectively curtails the blood supply to tumors. patsnap.com In preclinical models, sunitinib has been shown to inhibit VEGF-dependent phosphorylation of VEGFR-2 and subsequent proliferation of endothelial cells. dovepress.com The antiangiogenic effects of sunitinib are largely attributed to its blockade of VEGFR-2 and PDGFR. dovepress.com

Platelet-Derived Growth Factor Receptors (PDGFR-α, PDGFR-β)nih.govbccancer.bc.canih.govresearchgate.netnih.govdrugbank.comiu.edunih.govaacrjournals.orgfda.gov

Sunitinib is a potent inhibitor of both PDGFR-α and PDGFR-β. bccancer.bc.canih.govresearchgate.net These receptors are involved in cell growth, development, and differentiation, and their overexpression is common in certain cancers. patsnap.com Preclinical studies have demonstrated that sunitinib inhibits PDGF-stimulated phosphorylation of PDGFRβ. apexbt.com In medulloblastoma cell lines, sunitinib has been shown to significantly inhibit PDGFR signaling activity. nih.gov The inhibition of PDGFR on pericytes by sunitinib is believed to contribute to tumor regression and inhibition of metastatic progression. nih.gov

KIT Receptor Tyrosine Kinase (c-KIT)nih.govbccancer.bc.canih.govresearchgate.netnih.govdrugbank.comiu.edunih.govaacrjournals.orgfda.govpatsnap.com

Sunitinib is a potent inhibitor of the KIT receptor, also known as c-KIT or CD117. bccancer.bc.canih.govdrugbank.com This receptor is a key driver in the majority of gastrointestinal stromal tumors (GISTs). drugbank.compatsnap.com Preclinical studies have shown that sunitinib inhibits the phosphorylation of KIT in tumor xenografts. fda.gov In both biochemical and in vitro cell-based assays, sunitinib has been shown to inhibit the phosphorylation of the KIT receptor and cellular proliferation. aacrjournals.org While effective against many imatinib-resistant KIT mutants, some mutations in the activation loop can confer resistance to sunitinib. pnas.org

Fms-like Tyrosine Kinase 3 (FLT3)nih.govbccancer.bc.canih.govresearchgate.netiu.eduaacrjournals.org

Sunitinib is an inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase crucial for the survival and proliferation of hematopoietic stem cells. bccancer.bc.capatsnap.com Mutations in FLT3 are commonly observed in acute myeloid leukemia (AML). patsnap.com Preclinical studies have shown that sunitinib inhibits FLT3 phosphorylation. nih.gov In phase I clinical trials, sunitinib demonstrated the ability to inhibit FLT3 phosphorylation in patients with AML, particularly those with FLT3-ITD or TKD mutations. nih.gov

Rearranged during Transfection (RET) Receptornih.govbccancer.bc.canih.govresearchgate.netiu.edu

Sunitinib is an inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase. bccancer.bc.cadrugbank.com In preclinical studies, sunitinib has been shown to inhibit the growth of tumor cells expressing dysregulated RET. pfizermedical.com It has also been identified as an inhibitor of the RET/PTC oncoprotein. jbuon.com

Colony-Stimulating Factor 1 Receptor (CSF-1R)tandfonline.com

Sunitinib is an inhibitor of the colony-stimulating factor 1 receptor (CSF-1R). tandfonline.com Preclinical studies have demonstrated that sunitinib can inhibit the phosphorylation of CSF-1R. jbuon.com In mouse models of breast cancer bone metastasis, sunitinib has been shown to inhibit tumor growth in bone. jbuon.com

Inhibitory Activity of Sunitinib Malate against Key Receptor Tyrosine Kinases

Target KinaseIC50 (nM)Reference
VEGFR-280 medchemexpress.com
PDGFRβ2 medchemexpress.com
c-KIT1-10 nih.gov
FLT3Not specified bccancer.bc.capatsnap.com
RETNot specified bccancer.bc.cadrugbank.com
CSF-1R50-100 jbuon.com

Downstream Signaling Pathway Modulation in Preclinical Models

Sunitinib's ability to block multiple receptor tyrosine kinases (RTKs) leads to the modulation of several downstream signaling pathways critical for cancer cell proliferation and survival. aacrjournals.org

Phosphoinositide 3-kinase (PI3K)/AKT/mTOR Pathway

The PI3K/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. mdpi.com In preclinical studies, sunitinib has been shown to inhibit this pathway. aacrjournals.orgaacrjournals.org The activation of RTKs typically triggers the PI3K/AKT/mTOR pathway, and by blocking these receptors, sunitinib effectively dampens this pro-survival signaling. mdpi.com For instance, in preclinical models of gastrointestinal stromal tumors (GISTs), the constitutive activation of this pathway is a key driver of tumorigenesis, and its inhibition is considered a promising therapeutic strategy. mdpi.com The loss of the tumor suppressor PTEN, a negative regulator of the PI3K/Akt/mTOR pathway, has been linked to sunitinib resistance in renal and prostate cancer cells, further highlighting the importance of this pathway in sunitinib's mechanism of action. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that governs cell proliferation, differentiation, and survival. Sunitinib has demonstrated the ability to modulate this pathway in preclinical settings. aacrjournals.org For example, in preclinical models of neurofibromatosis type 1 (NF1)-related plexiform neurofibromas, sunitinib was shown to attenuate the robust increase in Erk1/2 phosphorylation, a key component of the MAPK pathway, in response to growth factor stimulation. nih.gov This inhibition of the Ras-MAPK signaling cascade is a key mechanism behind sunitinib's efficacy in these models. nih.gov

Anti-Angiogenic Mechanisms in Preclinical Tumor Models

A hallmark of sunitinib's preclinical activity is its potent anti-angiogenic effects, primarily through the inhibition of VEGFR and Platelet-Derived Growth Factor Receptor (PDGFR). nih.govnih.gov This dual inhibition targets both endothelial cells and pericytes, key components of the tumor vasculature. nih.gov

Microvessel Density Reduction

Numerous preclinical studies across various tumor models have consistently demonstrated that sunitinib treatment leads to a significant reduction in microvessel density (MVD). nih.govoup.com

In a preclinical model of glioblastoma multiforme (GBM), sunitinib treatment resulted in a 74% reduction in MVD. nih.govoup.com

Studies on osteosarcoma xenografts showed a significant decrease in MVD, with reductions of 45% and 54% in mice treated with different doses of sunitinib. nih.gov

In a mouse model of localized bladder cancer, sunitinib treatment was correlated with a decrease in MVD. nih.gov

Similarly, in models of triple-negative breast cancer, sunitinib significantly decreased the average MVD in both basal-like and claudin-low tumor xenografts. vascularcell.com

In human colon cancer xenografts, sunitinib treatment led to a 56% to 59% inhibition of MVD. oncoscience.us

This reduction in the density of blood vessels within the tumor is a direct consequence of sunitinib's inhibition of key angiogenic signaling pathways. nih.gov

Impact on Endothelial Cell Function

Sunitinib directly impacts the function of endothelial cells, the primary cells lining blood vessels. Preclinical evidence suggests that sunitinib can inhibit endothelial cell proliferation and survival. ahajournals.org By targeting VEGFRs on endothelial cells, sunitinib disrupts the signaling necessary for their growth and the formation of new blood vessels. nih.gov In vitro studies have shown that sunitinib can impair endothelial cell proliferation and wound healing. ahajournals.org Furthermore, sunitinib has been shown to inhibit the hypoxia-induced differentiation of cancer stem cells into endothelial-like cells, a process known as vasculogenic mimicry. oncotarget.com

Table of Research Findings on Sunitinib Malate's Preclinical Mechanisms

MechanismKey FindingsTumor ModelsCitations
PI3K/AKT/mTOR Pathway ModulationInhibition of the pathway is a key therapeutic strategy. Loss of PTEN is associated with resistance.Gastrointestinal Stromal Tumors, Renal and Prostate Cancer aacrjournals.orgmdpi.comaacrjournals.orgnih.gov
MAPK Pathway ModulationAttenuation of Erk1/2 phosphorylation.Neurofibromatosis type 1-related plexiform neurofibromas nih.gov
PKC Pathway ModulationIndirect inhibition through VEGFR blockade.General preclinical models aacrjournals.org
Microvessel Density ReductionSignificant reduction in MVD observed across multiple models.Glioblastoma, Osteosarcoma, Bladder Cancer, Breast Cancer, Colon Cancer nih.govnih.govoup.comnih.govvascularcell.comoncoscience.us
Impact on Endothelial Cell FunctionInhibition of endothelial cell proliferation, survival, and vasculogenic mimicry.Various in vitro and in vivo models nih.govahajournals.orgoncotarget.com

Modulation of Circulating Proangiogenic Factors in Preclinical Models

Preclinical studies have revealed that sunitinib malate significantly modulates various circulating proangiogenic factors. pnas.orgnih.gov A noteworthy finding is that these changes are not necessarily dependent on the presence of a tumor. pnas.orgnih.gov

In non-tumor-bearing mice, administration of sunitinib led to dose-dependent increases in plasma Vascular Endothelial Growth Factor (VEGF) and Placental Growth Factor (PlGF), and a decrease in soluble VEGF Receptor-2 (sVEGFR-2). pnas.org These effects were observed to coincide with the optimal dose range for antitumor efficacy previously established in preclinical models. pnas.org The modulation of these factors was also found to be reversible upon cessation of treatment. pnas.org

Initially, it was hypothesized that the drug-induced increase in factors like VEGF was a consequence of its anti-angiogenic activity on the tumor, leading to increased hypoxia, a known inducer of VEGF. pnas.org However, the observation of these changes in tumor-free models suggests a systemic, tumor-independent response to the therapy. pnas.orgnih.gov This has led to the proposal that monitoring these circulating factors could help define the optimal biological dose range for this class of drugs. pnas.orgnih.gov

Interactive Table: Sunitinib Malate's Effect on Circulating Factors in Preclinical Models

FactorEffect of Sunitinib MalateImplication
VEGFIncreased plasma levels. pnas.orgPotential biomarker for biological activity.
PlGFIncreased plasma levels. pnas.orgMay contribute to defining optimal dose range.
sVEGFR-2Decreased plasma levels. pnas.orgIndicates target engagement.

Direct Cellular Effects in Preclinical In Vitro and In Vivo Models

Sunitinib malate exerts direct effects on cancer cells, influencing their proliferation, survival, and invasive potential. These effects have been observed across a range of preclinical models, both in cell cultures (in vitro) and in animal models (in vivo).

Inhibition of Cell Proliferation

A consistent finding in preclinical studies is the potent inhibitory effect of sunitinib malate on the proliferation of various cancer cell lines. nih.govjbuon.comapexbt.com This anti-proliferative activity has been demonstrated in models of:

Osteosarcoma: Sunitinib significantly inhibited the proliferation of human osteosarcoma cell lines SaOS-2 and 143B in vitro. nih.gov

Gastrointestinal Stromal Tumors (GIST): Preclinical studies with GIST cell lines show that sunitinib induces growth arrest. dovepress.com

Breast Cancer: Sunitinib has shown intense antiproliferative activity in breast cancer models, both as a single agent and in combination with other chemotherapy agents. jbuon.com In MCF7 human breast cancer cells, sunitinib caused a concentration-dependent suppression of cell growth. iiarjournals.org

Neuroblastoma: Sunitinib significantly inhibited the proliferation of several neuroblastoma cell lines in a concentration-dependent manner. apexbt.com

Glioma: In U87 and M059K glioma cells, sunitinib decreased cell proliferation, with a 95% inhibition observed at a 10μM concentration. jbuon.com

Cervical Cancer: In HeLa cells, sunitinib slowed the proliferation rate. jbuon.comcancerindex.org

Bladder Cancer: Sunitinib malate demonstrated a concentration-dependent inhibitory effect on various bladder cancer cell lines. nih.govresearchgate.net

Induction of Apoptosis

In addition to halting proliferation, sunitinib malate actively induces apoptosis, or programmed cell death, in cancer cells. This has been observed in multiple preclinical settings:

Osteosarcoma: Sunitinib provoked apoptosis in human osteosarcoma cell lines. nih.gov

Gastrointestinal Stromal Tumors (GIST): Preclinical studies indicate that sunitinib induces apoptosis in GIST cells. dovepress.com A significant increase in apoptosis was also noted in patients with GIST after receiving the drug. jbuon.com

Breast Cancer: Treatment of MCF7 human breast cancer cells with sunitinib led to apoptosis. iiarjournals.org

Medulloblastoma: Sunitinib induced apoptosis in both primary cultures and established cell lines of human medulloblastomas. nih.gov This was associated with the activation of caspase-3 and cleavage of PARP, key mediators of apoptosis. nih.gov

Ependymoma: Sunitinib elicited high levels of cytotoxic apoptosis in ependymoma cell lines. oup.com

Renal Cell Carcinoma: In a mouse model of renal cell carcinoma, sunitinib was shown to induce tumor cell apoptosis even before the collapse of the tumor vasculature. nih.gov Sunitinib-tolerant renal cell carcinoma cells showed reduced apoptosis induction compared to wild-type cells. nih.gov

Cervical Cancer: An increased apoptotic index was observed in HeLa cells following sunitinib treatment. jbuon.comcancerindex.org

Cell Cycle Modulation

Sunitinib malate also influences the cell cycle, the series of events that take place in a cell leading to its division and duplication. By disrupting this cycle, sunitinib can prevent cancer cells from multiplying.

In human osteosarcoma cell lines, sunitinib was found to induce a G2/M cell cycle arrest. nih.gov

Studies on breast cancer cells (MCF7) have shown that sunitinib can cause cell-cycle arrest. iiarjournals.orgiiarjournals.org

In human urinary bladder cancer cell lines, treatment with sunitinib malate led to an accumulation of cells in the G0/G1 phase of the cell cycle. nih.gov This effect was also reported in A549 human non-small-cell lung cancer cells. nih.gov

Effects on Tumor Invasiveness and Metastasis in Preclinical Models

A critical aspect of cancer progression is the ability of tumor cells to invade surrounding tissues and metastasize to distant organs. Preclinical studies have investigated the impact of sunitinib malate on these processes.

In a mouse model of osteosarcoma, sunitinib treatment significantly suppressed pulmonary metastasis. nih.gov Similarly, in a preclinical neuroblastoma mouse model, sunitinib demonstrated antimetastatic activity. apexbt.com

However, the effects of sunitinib on metastasis can be complex and model-dependent. researchgate.netnih.gov In one study using two different tumor cell lines that both metastasize to the lungs in mice, sunitinib treatment prior to tumor cell injection promoted the seeding and growth of lung metastases for one cell line (4T1) but not the other (RENCA). researchgate.netnih.gov This effect was also dose-dependent, occurring at a very high dose but not at lower, more clinically relevant doses. researchgate.netnih.gov When administered after tumor cell injection, sunitinib did not inhibit the growth of 4T1 lung tumor nodules but did block the growth of RENCA lung tumor nodules. researchgate.netnih.gov

In vitro studies on glioblastoma cells showed that sunitinib treatment induced a dose-dependent decrease in tumor invasion. oup.com This anti-invasive activity was associated with a decrease in the phosphorylation of Src and focal adhesion kinase. oup.com

Molecular Mechanisms of Preclinical Responses and Specificities

The diverse preclinical effects of sunitinib malate are rooted in its ability to inhibit multiple receptor tyrosine kinases (RTKs). nih.govaacrjournals.orgnih.gov These receptors play crucial roles in signaling pathways that drive cell proliferation, survival, and angiogenesis. aacrjournals.org

Sunitinib's targets include:

VEGF Receptors (VEGFRs): Inhibition of VEGFRs is central to sunitinib's anti-angiogenic effects. ascopubs.org

Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFRs are also involved in angiogenesis and tumor growth. ascopubs.org

c-Kit: This receptor is implicated in the pathogenesis of plexiform neurofibromas and GIST. nih.govnih.gov

FMS-like tyrosine kinase-3 (FLT3): An important target in certain hematologic malignancies. aacrjournals.org

In preclinical models of plexiform neurofibromas, sunitinib was shown to suppress functions in mast cells and fibroblasts driven by hyperactive signaling through SCF/c-Kit and PDGF pathways. nih.govnih.gov Histopathological analysis of sunitinib-treated tumors revealed reduced cellularity and increased apoptosis. nih.gov

In GIST cell lines, sunitinib inhibits the autophosphorylation of c-KIT and the phosphorylation of downstream signaling molecules like AKT and ERK, which are key components of cell survival and proliferation pathways. dovepress.com

Furthermore, sunitinib has been shown to inhibit STAT3, a transcription factor that is constitutively activated in medulloblastomas and plays a role in tumor formation and maintenance. nih.gov Inhibition of STAT3 by sunitinib induced apoptosis and growth arrest in medulloblastoma cells. nih.gov

The inhibition of these various RTKs and their downstream signaling pathways ultimately leads to the observed antitumor effects of sunitinib, including the blockade of tumor growth, angiogenesis, and metastasis. aacrjournals.org

Glucose Uptake and Metabolic Pathway Modulation

Preclinical studies have revealed that sunitinib malate can significantly modulate glucose uptake and alter metabolic pathways in various cell types and tissues.

In preclinical cancer models, sunitinib has been shown to decrease glucose uptake in tumor cells by inhibiting receptor tyrosine kinase phosphorylation, which in turn affects downstream signaling pathways like AKT and extracellular signal-regulated kinase. aacrjournals.org However, this inhibition of glucose uptake in tumors can be incomplete or temporary. aacrjournals.org

Studies using positron emission tomography (PET) with the glucose analog [¹⁸F]fluoro-2-deoxy-d-glucose (FDG) have provided further insights. In a preclinical model of plexiform neurofibromas, sunitinib treatment led to a significant reduction in FDG uptake in tumors, indicating decreased metabolic activity. nih.gov Conversely, in studies investigating cardiotoxicity, sunitinib treatment in mice resulted in increased cardiac FDG uptake within 48 hours, suggesting a rapid shift towards glycolysis in the heart muscle. plos.org This increased reliance on glycolysis was accompanied by perturbed mitochondrial function and increased lipid deposition in the myocardium. plos.org

The mechanisms underlying these metabolic changes are complex and likely involve multiple pathways:

VEGFR Inhibition and Nitric Oxide: Sunitinib's inhibition of VEGFR may lead to reduced production of nitric oxide (NO), a molecule that can stimulate glucose transport. aacrjournals.org This reduction in NO could contribute to decreased glucose uptake in certain tissues. aacrjournals.org

AMPK Inhibition: Preclinical studies have demonstrated that sunitinib can potently inhibit AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. aacrjournals.org Inhibition of AMPK can lead to dose-dependent damage in cultured myocytes. aacrjournals.org

Modulation of Glucose Transporters: The effect of sunitinib on glucose uptake may be linked to the modulation of glucose transporter expression, although the precise mechanisms require further investigation. wjgnet.com

The following table summarizes the effects of sunitinib on FDG uptake in different preclinical models.

Preclinical ModelTissue/TumorEffect on FDG UptakeReference
Plexiform Neurofibroma Mouse ModelTumorDecreased nih.gov
Cardiotoxicity Mouse ModelMyocardiumIncreased plos.org
Human Colon Cancer XenograftsTumorDecreased (incomplete/transient) aacrjournals.org
Rat Pancreatic Stellate CellsCellsDecreased wjgnet.com

Preclinical Pharmacokinetics and Metabolism of Sunitinib Malate

Absorption and Distribution in Non-Clinical Species

Sunitinib's pharmacokinetic properties have been assessed in several non-clinical species, including mice, rats, and monkeys, revealing advantageous characteristics that have translated favorably into human studies. nih.gov Following oral administration, sunitinib (B231) is readily absorbed. nih.govcaymanchem.com

In non-clinical species, sunitinib demonstrates good oral bioavailability. nih.govcaymanchem.com Studies have shown that the presence of food does not impact the bioavailability of sunitinib. aacrjournals.org The pharmacokinetics appear to be linear at doses relevant to clinical use. nih.govcaymanchem.com

Sunitinib is characterized by extensive tissue distribution, as indicated by a large apparent volume of distribution (Vd/F) of 2230 L. aacrjournals.orgdrugbank.com In rat models, concentrations of sunitinib were observed to be higher in nearly all tissues compared to blood plasma. medchemexpress.com Animal studies also suggest that sunitinib can cross the blood-brain barrier. bccancer.bc.ca In vitro binding of sunitinib and its primary active metabolite to human plasma protein was 95% and 90%, respectively. aacrjournals.orgdrugbank.com

Systemic clearance is moderate-to-high in mice, rats, dogs, and monkeys, with elimination occurring primarily through the feces. nih.govmedchemexpress.com The half-life varies across species, as detailed in the table below. medchemexpress.com In multiple-dose studies with cyclic dosing, drug plasma concentrations were effectively cleared between cycles. nih.govcaymanchem.com Sex-divergent pharmacokinetics have been noted in mice, with female mice showing higher plasma and brain exposure, while male mice had greater kidney exposure.

Table 1: Pharmacokinetic Parameters of Sunitinib in Non-Clinical Species

SpeciesHalf-Life (t½)Key Distribution/Clearance Characteristics
Mouse1 hour medchemexpress.comModerate-to-high systemic clearance. medchemexpress.com
Rat2-5 hours medchemexpress.comHigher tissue concentrations than plasma; moderate-to-high systemic clearance. medchemexpress.com
Dog6 hours medchemexpress.comModerate-to-high systemic clearance. medchemexpress.com
Monkey14.9 hours medchemexpress.comSlower absorption and lower clearance compared to other species. medchemexpress.com

Bioavailability

Metabolic Pathways and metabolite Identification

The metabolism of sunitinib is a critical aspect of its pharmacokinetic profile, leading to the formation of both active and inactive compounds.

Sunitinib is metabolized principally by the cytochrome P450 enzyme, CYP3A4. aacrjournals.orgdrugbank.comfrontiersin.orgnih.gov This enzyme is responsible for the initial metabolic transformation of sunitinib into its primary active metabolite. aacrjournals.orgfrontiersin.orgnih.gov The active metabolite is subsequently also metabolized by CYP3A4. aacrjournals.orgdrugbank.comfrontiersin.orgnih.gov In vitro studies indicate that sunitinib is unlikely to cause clinically relevant inhibition of other CYP isoforms. pharmgkb.org Additional metabolic pathways that have been identified include N-oxidation and oxidative defluorination. nih.gov

The primary metabolic pathway for sunitinib is N-deethylation by CYP3A4, which produces its main active metabolite, SU12662, also known as N-desethyl sunitinib. nih.govcaymanchem.comaacrjournals.orgnih.gov This metabolite is significant because it is equipotent to the parent compound, sunitinib, in biochemical and cellular assays. nih.gov SU12662 was identified as the major plasma metabolite in mice, rats, and monkeys. nih.gov However, the relative plasma levels differ between species; SU12662 concentrations are lower than the parent drug in mice and monkeys but are greater than sunitinib in rats. nih.govcaymanchem.com The combination of sunitinib and SU12662 in plasma represents the total active drug. aacrjournals.orgpharmgkb.org

Besides the primary active metabolite SU12662, other metabolites have been identified. nih.gov An N-oxide metabolite, referred to as SU12487, was found to be the major metabolite in dogs. nih.gov However, this metabolite was observed infrequently in humans. nih.gov Sunitinib N-oxide has also been detected in the urine of rats. researchgate.net

Primary Active Metabolite: SU12662 (N-desethyl metabolite)

Elimination Pathways in Preclinical Models

The elimination of sunitinib and its metabolites occurs through two primary routes in preclinical species: fecal and urinary excretion.

Fecal Excretion

Fecal excretion is the predominant pathway for the elimination of sunitinib and its metabolites in preclinical animal models. nih.govnih.govdovepress.comdrugbank.compfizer.compharmgkb.orgpfizer.comfda.gov Following oral administration of radiolabeled sunitinib, the majority of the administered radioactivity is recovered in the feces. nih.govresearchgate.net This indicates that biliary excretion plays a significant role in the clearance of the drug. dovepress.comnih.gov In rats and monkeys, fecal excretion accounts for the bulk of the eliminated dose. nih.govresearchgate.net Specifically, in a human mass balance study, 61% of the administered dose of [14C]sunitinib was eliminated through the feces. drugbank.compfizer.comfda.gov Sunitinib and its primary active metabolite are the main drug-related compounds found in fecal samples. pfizer.comfda.gov

Urinary Excretion

Urinary excretion represents a minor pathway for the elimination of sunitinib and its metabolites in preclinical species. nih.govdovepress.comresearchgate.net A smaller fraction of the total administered radioactivity is recovered in the urine compared to the feces. nih.govresearchgate.net Studies in rats and monkeys have confirmed that only a small percentage of the dose is excreted via the kidneys. nih.govresearchgate.net In humans, renal elimination accounted for 16% of the administered dose. drugbank.compharmgkb.orgpfizer.comfda.gov While numerous metabolites have been detected in urine, sunitinib and its primary active metabolite remain the major drug-related compounds identified. pfizer.comfda.govresearchgate.net

Pharmacokinetic Variability and Factors in Preclinical Studies

The pharmacokinetic profile of sunitinib can vary significantly across different preclinical species and can be influenced by the timing of drug administration.

Species-Specific Pharmacokinetic Profiles

Notable differences in the pharmacokinetic parameters of sunitinib have been observed among various preclinical species. For instance, the plasma terminal elimination half-life of sunitinib is approximately 8 hours in rats and 17 hours in monkeys. nih.govresearchgate.net The major circulating metabolite, the N-desethyl metabolite (SU012662), is consistent across mice, rats, and monkeys. nih.gov However, an N-oxide metabolite (SU012487) was identified as the major metabolite in dogs but was only infrequently observed in humans. nih.gov These species-specific differences in metabolism and elimination highlight the importance of using multiple animal models to predict human pharmacokinetics. nih.gov

Table 1: Species-Specific Pharmacokinetic Parameters of Sunitinib

SpeciesPlasma Terminal Elimination Half-lifeMajor Metabolite(s)
Rat 8 hours nih.govresearchgate.netSU012662 (N-desethyl metabolite) nih.gov
Monkey 17 hours nih.govresearchgate.netSU012662 (N-desethyl metabolite) nih.gov
Dog Not specifiedSU012487 (N-oxide metabolite) nih.gov
Mouse Not specifiedSU012662 (N-desethyl metabolite) nih.gov

This table is based on available data from preclinical studies and is intended for informational purposes only.

Impact of Administration Time (Chronopharmacokinetics) in Preclinical Models

Recent preclinical research has explored the influence of circadian rhythms on the pharmacokinetics of sunitinib, a field known as chronopharmacokinetics. nih.govmdpi.com Studies in mice have demonstrated that the pharmacokinetics of sunitinib follow a rhythm. nih.govnih.gov For example, the area under the concentration-time curve (AUC) for sunitinib and its active metabolite, SU12662, was found to be significantly higher when the drug was administered at certain times of the day compared to others. nih.govresearchgate.net Specifically, in male FVB-mice, the combined AUC was 14-27% higher when sunitinib was given at 4 a.m. and 4 p.m. compared to 8 a.m. and 8 p.m. nih.govnih.govresearchgate.net This variation is thought to be linked to the time-dependent expression of drug-metabolizing enzymes and transporters. nih.govnih.gov In rabbits, evening administration (8 p.m.) of sunitinib resulted in a 117.6% higher maximum concentration (Cmax) and a 55.3% higher AUC compared to morning administration (8 a.m.). researchgate.net These findings suggest that the timing of sunitinib administration could be a critical factor in optimizing its therapeutic effect and minimizing toxicity. mdpi.com

Table 2: Effect of Administration Time on Sunitinib Pharmacokinetics in Preclinical Models

Preclinical ModelAdministration TimeObservation
Mice (FVB) 4 a.m. and 4 p.m. vs. 8 a.m. and 8 p.m.14-27% higher combined AUC of sunitinib and SU12662 at 4 a.m. and 4 p.m. nih.govnih.govresearchgate.net
Rabbits 8 p.m. vs. 8 a.m.117.6% higher Cmax and 55.3% higher AUC of sunitinib with evening administration. researchgate.net

This table summarizes key findings from chronopharmacokinetic studies and is for informational purposes only.

Mechanisms of Sunitinib Malate Resistance in Preclinical Research

Intrinsic and Acquired Resistance Development in In Vitro Models

The study of sunitinib (B231) resistance in laboratory settings often utilizes in vitro models, where cancer cell lines are exposed to the drug over extended periods to induce resistance. This process allows for the investigation of both intrinsic (pre-existing) and acquired (developed over time) resistance. oaepublish.comresearchgate.net

In various cancer cell lines, including those for renal cell carcinoma (Caki-1, A498, 786-O) and colon cancer (HT-29), prolonged exposure to gradually increasing concentrations of sunitinib has been shown to generate resistant clones. mdpi.comaacrjournals.orgaacrjournals.org These resistant cells exhibit a reduced sensitivity to the drug, as evidenced by an increase in their half-maximal inhibitory concentration (IC50) values compared to their parental, sensitive counterparts. For instance, in one study, the IC50 for 786-O renal cancer cells increased from 1.2 to 3.1 μmol/L, and for HT-29 colon cancer cells, it rose from 1.9 to 3.5 μmol/L after developing resistance. aacrjournals.org

This acquired resistance is often a multifaceted process involving numerous molecular and cellular adaptations. mdpi.comnih.gov Interestingly, research suggests that this resistance can sometimes be transient. When drug pressure is removed, resistant tumor cells may revert to a more sensitive state, indicating a dynamic and reversible resistance mechanism. nih.gov

The development of these in vitro models is crucial as it provides a platform to dissect the specific changes that occur within cancer cells as they become resistant to sunitinib, paving the way for a deeper understanding of the underlying mechanisms. mdpi.com

Molecular and Genetic Aberrations Associated with Resistance

The development of resistance to sunitinib is frequently linked to specific changes at the molecular and genetic level. These aberrations can interfere with the drug's ability to bind to its targets or can activate alternative pathways that bypass the drug's inhibitory effects.

A primary mechanism of acquired resistance to sunitinib, particularly in the context of gastrointestinal stromal tumors (GIST), involves the development of secondary mutations in the target kinase, KIT. While sunitinib is effective against GISTs with primary mutations in KIT exon 9 or 11, and even those with secondary mutations in the ATP-binding pocket (exons 13 and 14), it is largely ineffective against tumors that acquire secondary mutations in the activation loop of KIT, located in exon 17. mdpi.complos.orgascopubs.org

These exon 17 mutations, such as D816V, D816F, D820A, D820Y, D820E, and N822K, alter the conformation of the kinase domain, preventing sunitinib from binding effectively. mdpi.comresearchgate.net In vitro studies have consistently demonstrated that these activation loop mutations confer high-level resistance to sunitinib. ascopubs.org Clinical observations corroborate these preclinical findings, showing that patients whose tumors develop these secondary mutations often experience disease progression despite treatment with sunitinib. ascopubs.org

The heterogeneity of these secondary mutations within a patient's tumors can also contribute to treatment failure. It's been observed that different metastatic lesions in the same patient can harbor different secondary mutations, with some being sensitive and others resistant to sunitinib. aacrjournals.org For example, a non-progressing tumor might have a V654A mutation (sensitive to sunitinib), while a progressing lesion has a mutation in exon 17 (resistant to sunitinib). ascopubs.org

KIT ExonMutation LocationSunitinib SensitivityReference
Exon 9 (Primary)Ligand-binding domainSensitive dovepress.com
Exon 11 (Primary)Juxtamembrane domainSensitive dovepress.com
Exons 13/14 (Secondary)ATP-binding pocketSensitive mdpi.comnih.gov
Exon 17 (Secondary)Activation loopResistant mdpi.comascopubs.orgnih.govresearchgate.net

Another significant mechanism of resistance to sunitinib involves the activation of alternative signaling pathways that promote tumor growth and angiogenesis, effectively bypassing the pathways inhibited by the drug. jkcvhl.comochsnerjournal.orgresearchgate.net This phenomenon is often a consequence of the tumor adapting to the hypoxic environment created by effective anti-angiogenic therapy. oaepublish.com

Several key alternative pathways have been identified in preclinical models of sunitinib resistance:

FGF Pathway: The fibroblast growth factor (FGF) pathway, particularly FGF1 and FGF2, can be upregulated following VEGFR inhibition, leading to the activation of alternative proangiogenic pathways like MAPK/ERK and PI3K/Akt. oaepublish.com

Interleukin Signaling: Hypoxia induced by sunitinib can lead to the upregulation of interleukins such as IL-6 and IL-8. oaepublish.com IL-6 can activate the STAT3 pathway, leading to increased production of VEGFR, while IL-8 can induce a cascade of immunologic changes that promote angiogenesis. oaepublish.comascopubs.org

AXL and MET Signaling: Chronic sunitinib treatment has been shown to induce the activation of AXL and MET signaling, which can promote the metastatic behavior of renal cancer cells. jkcvhl.com

The development of sunitinib resistance is also associated with significant changes in gene expression. ascopubs.org These alterations can affect a wide range of cellular processes, including cell cycle progression, cell migration, and the tumor microenvironment.

Furthermore, research has identified specific genes whose loss-of-function can confer sunitinib resistance. In one study, mutations in genes such as G6PD, LRP1B, SETD2, TET2, SYNE1, and DCC were identified in a patient who developed acquired resistance to sunitinib. unav.eduresearchgate.netunav.edu Subsequent in vitro and in vivo experiments showed that knockdown of these genes in sensitive cancer cell lines decreased their sensitivity to sunitinib. unav.eduunav.edu

Epigenetic modifications also play a role. For instance, the expression of EZH2, a histone methyltransferase, has been found to be a major regulator of gene expression changes associated with sunitinib resistance in 786-O cells. iu.edu

Upregulation of Alternative Growth Factor Signaling Pathways

Cellular and Subcellular Mechanisms of Resistance

Beyond genetic and molecular alterations, resistance to sunitinib can also arise from changes at the cellular and subcellular levels. These mechanisms often involve the sequestration of the drug away from its intended targets.

A novel and significant mechanism of sunitinib resistance is its sequestration within lysosomes, which are acidic organelles within the cell. nih.govjkcvhl.comnih.gov Sunitinib is a weak base, and as such, it can become protonated and trapped within the acidic environment of lysosomes. jkcvhl.com This entrapment prevents the drug from reaching its target tyrosine kinases in the cytoplasm, thereby reducing its efficacy. aacrjournals.orgjkcvhl.com

Studies have shown that sunitinib-resistant cells often have an increased number of lysosomes and can accumulate significantly higher intracellular concentrations of the drug compared to sensitive cells. aacrjournals.orgoncotarget.com Despite this higher intracellular drug concentration, the activity of downstream signaling pathways, such as p-Akt and p-ERK, remains unaffected in resistant cells, indicating that the sequestered drug is not biologically active. aacrjournals.orgjkcvhl.com

This lysosomal sequestration has been observed in various cancer cell lines and has been demonstrated in in vivo models as well. nih.govjkcvhl.com Interestingly, this mechanism of resistance can be reversible. When the drug is removed from the culture medium, resistant cells can regain their sensitivity to sunitinib, and their lysosomal capacity can return to normal levels. nih.gov

Furthermore, it has been shown that hydrophobic weak base drugs like sunitinib can induce lysosomal biogenesis, the process of creating new lysosomes. This is mediated by the transcription factor TFEB, which, when activated, increases the expression of genes encoding lysosomal proteins. jkcvhl.comoncotarget.com This creates a feedback loop where the sequestration of the drug leads to the production of more lysosomes, further enhancing the cell's ability to sequester the drug and contributing to multidrug resistance. jkcvhl.com

Epithelial-to-Mesenchymal Transition (EMT)

Epithelial-to-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their cell-cell adhesion and apical-basal polarity, acquiring a migratory and invasive mesenchymal phenotype. Preclinical studies have increasingly identified EMT as a key driver of acquired resistance to sunitinib in various cancers. This transition allows cancer cells to evade the anti-angiogenic and anti-proliferative effects of the drug.

The process is characterized by specific molecular alterations. A hallmark of EMT is the downregulation of the epithelial marker E-cadherin and the concurrent upregulation of mesenchymal markers such as Vimentin (B1176767), N-cadherin, Slug, and Zeb1. aacrjournals.orgnih.gov In preclinical models of colorectal cancer, chronic treatment with sunitinib was shown to induce EMT, leading to decreased E-cadherin expression and increased levels of Slug and Zeb1. aacrjournals.org This molecular switch was associated with enhanced cellular motility. aacrjournals.org

Similarly, in clear cell renal cell carcinoma (ccRCC), a primary indication for sunitinib, EMT has been strongly implicated in resistance. iiarjournals.org Studies using sunitinib-resistant ccRCC cell lines demonstrated that these cells exhibit enhanced migration and invasion capabilities compared to their sunitinib-sensitive parental counterparts. iiarjournals.org Gene expression profiling of tumor samples from patients who progressed on tyrosine kinase inhibitor (TKI) therapy revealed a significant upregulation of genes related to EMT. iiarjournals.org Furthermore, the knockdown of EMT-related genes using siRNA was able to significantly suppress the invasive capacity of these resistant cell lines. iiarjournals.org

Another molecule implicated in sunitinib resistance via EMT is CD44, a transmembrane glycoprotein. In renal cell carcinoma cell lines, knockdown of CD44 resulted in increased sensitivity to sunitinib. iiarjournals.org In silico analysis has shown a positive correlation between CD44 expression and EMT signatures, suggesting that targeting CD44 could be a strategy to overcome EMT-associated sunitinib resistance. iiarjournals.org A case study in hepatocellular carcinoma also documented the emergence of a sarcomatoid-like mesenchymal component with lost E-cadherin and high vimentin expression in a tumor that developed resistance to sunitinib, providing clinical evidence for this preclinical observation. nih.gov

Table 1: Key Research Findings on EMT in Sunitinib Resistance

Cancer Model Key Findings Molecular Markers Functional Outcome Reference(s)

Adaptation of Tumor Microenvironment

The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a critical role in tumor progression and therapeutic response. Preclinical research has shown that sunitinib treatment induces significant adaptations within the TME, which ultimately contribute to the development of resistance.

A primary consequence of sunitinib's anti-angiogenic activity is the induction of hypoxia. aacrjournals.org While initially effective in reducing tumor blood flow, this prolonged state of low oxygen, or hypoxia, acts as a powerful selective pressure that "resets" the TME. nih.govaacrjournals.org This hypoxic environment triggers the activation of hypoxia-inducible factors (HIFs), master regulators of the cellular response to low oxygen. This activation leads to the upregulation of alternative pro-angiogenic signaling pathways, creating a VEGF/VEGFR-independent mechanism for blood vessel formation and circumventing sunitinib's primary mode of action. nih.gov Preclinical models have demonstrated the upregulation of factors such as interleukin-8 (IL-8) and fibroblast growth factor (FGF) in sunitinib-resistant tumors. oaepublish.com

Beyond angiogenesis, the TME undergoes significant metabolic reprogramming. Sunitinib-resistant ccRCC cell lines have been shown to exhibit a metabolic shift characterized by enhanced oxidative phosphorylation (OXPHOS) and an increased reliance on glutamine metabolism. nih.gov This metabolic flexibility allows tumor cells to adapt and survive in the nutrient-deprived and hypoxic conditions created by the therapy.

The immune landscape of the TME is also profoundly altered. Sunitinib resistance has been associated with the creation of a more immunosuppressive microenvironment. nih.gov This includes an increase in the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells, which can inhibit the anti-tumor activity of T cells. nih.gov Furthermore, preclinical models show that sunitinib resistance can involve the recruitment of myeloid-derived suppressor cells (MDSCs) to the TME. These cells contribute to resistance by producing various pro-angiogenic factors and suppressing the immune response. aacrjournals.org

Table 2: Adaptations of the Tumor Microenvironment in Sunitinib Resistance

Adaptation Mechanism Key Mediators Consequence Cancer Model Reference(s)
Alternative Angiogenic Pathways Hypoxia, HIF-1α, IL-8, FGF-2 Circumvention of VEGFR inhibition, sustained tumor vascularization. Renal Cell Carcinoma nih.govoaepublish.com
Metabolic Reprogramming Enhanced OXPHOS, increased glutamine metabolism. Increased cell survival and adaptation to therapeutic pressure. Clear Cell Renal Cell Carcinoma (ccRCC) nih.gov
Immunosuppression ↑ PD-L1 expression, recruitment of Myeloid-Derived Suppressor Cells (MDSCs). Evasion of immune surveillance, promotion of tumor growth. Renal Cell Carcinoma nih.govnih.govaacrjournals.org
Stromal Contribution Cancer-Associated Fibroblasts (CAFs), dense fibrotic stroma. Physical barrier to drug delivery, secretion of pro-survival factors. Pancreatic Ductal Adenocarcinoma (PDA) oncotarget.com

Strategies to Overcome Resistance in Preclinical Settings

Building on the understanding of resistance mechanisms, preclinical research has explored various strategies to overcome or circumvent sunitinib resistance. These approaches often involve combination therapies targeting the newly identified vulnerabilities of resistant tumors.

One major strategy is to target the alternative signaling pathways that are activated in resistant cells. Since many resistant tumors exhibit activation of the PI3K/AKT/mTOR pathway, combining sunitinib with mTOR inhibitors like everolimus (B549166) or temsirolimus (B1684623) has shown promise. nih.govaacrjournals.org In preclinical models of RCC, the sequential administration of sunitinib followed by everolimus was more effective at controlling tumor growth and metastasis than sunitinib alone. iiarjournals.org Similarly, the upregulation of receptor tyrosine kinases like MET and AXL in resistant tumors has led to studies combining sunitinib with MET/AXL inhibitors, which successfully restored sunitinib sensitivity in preclinical models. nih.gov

Another approach focuses on disrupting the adaptive changes in the TME. For instance, neutralizing the pro-angiogenic cytokine IL-8 with a specific antibody has been shown to re-sensitize xenograft tumors to sunitinib. oaepublish.com Targeting the immunosuppressive components of the TME is also a promising avenue.

Metabolic vulnerabilities that arise during resistance offer another point of intervention. Research has shown that sunitinib-resistant RCC cells increase their production of the amino acid serine through the de novo serine synthesis pathway. Targeting this pathway by inhibiting the enzyme phosphoglycerate dehydrogenase (PHGDH) has been shown to impede tumor growth and restrict the invasive potential of resistant cells. aacrjournals.org

Finally, a strategy of dose-escalation has been tested in preclinical models. In patient-derived ccRCC xenografts that had become resistant to a standard dose of sunitinib, increasing the dose was able to re-induce a therapeutic response and decrease tumor growth. nih.govresearchgate.net This suggests that in some cases, resistance may be transient and can be overcome by altering the administration of the drug. nih.gov

Table 3: Preclinical Strategies to Overcome Sunitinib Resistance

Strategy Approach Preclinical Model Outcome Reference(s)
Targeting Alternative Pathways Combination with mTOR inhibitors (Everolimus) Orthotopic mouse model of RCC Superior control of primary tumor growth and metastases compared to sunitinib alone. iiarjournals.org
Combination with MET/AXL inhibitors Patient-derived xenograft model of ccRCC Impaired invasive behavior and restored sunitinib sensitivity. nih.gov
Combination with Src/FAK inhibitors (Dasatinib) NSCLC cell lines with induced EMT Selective growth inhibition of mesenchymal, drug-resistant cells. oncotarget.com
Targeting the TME Combination with IL-8 neutralizing antibody Xenograft tumors Re-sensitization of tumors to sunitinib treatment. oaepublish.com
Targeting Metabolic Vulnerabilities Combination with PHGDH inhibitor (serine synthesis blockade) ccRCC cells (sensitive and resistant) Impeded tumor growth and restricted cell migration and invasion. aacrjournals.org
Dose Modification Sunitinib dose-escalation (40→60→80 mg/kg) Patient-derived ccRCC xenografts Re-induction of tumor response after initial resistance. nih.govresearchgate.net
Sequential Therapy Sunitinib followed by Axitinib or Everolimus In vivo RCC models Sequential therapy with everolimus showed greater efficacy than sunitinib-sorafenib sequence. nih.goviiarjournals.org

Combination Therapy Research with Sunitinib Malate in Preclinical Models

Synergistic Antitumor Effects with Other Targeted Therapies

Preclinical studies have explored the combination of sunitinib (B231) malate (B86768) with various targeted therapies, demonstrating the potential for synergistic or additive anti-tumor effects.

With Immune Checkpoint Inhibitors (Preclinical Evidence)

The combination of sunitinib malate with immune checkpoint inhibitors has shown promise in preclinical models. The rationale behind this combination lies in the potential for sunitinib to modulate the tumor microenvironment, making it more susceptible to an anti-tumor immune response. researchgate.netfrontiersin.orgnih.gov Increased expression of PD-L1 has been observed in tumors treated with anti-angiogenic agents like sunitinib, suggesting a potential for synergistic effects when combined with PD-1/PD-L1 inhibitors. nih.gov Preclinical studies in mouse models of colon adenocarcinoma and melanoma have demonstrated that dual blockade of immune checkpoints, such as CTLA-4 and PD-1, can lead to synergistic antitumor activity. researchgate.net While direct preclinical evidence for the sunitinib-immune checkpoint inhibitor combination is still emerging, the foundational research supports the hypothesis that targeting both angiogenesis and immune checkpoints could enhance anti-tumor immunity. researchgate.netfrontiersin.org

With mTOR Inhibitors (e.g., Rapamycin)

The combination of sunitinib malate with mTOR inhibitors, such as rapamycin (B549165), has demonstrated synergistic cytotoxicity in preclinical neuroblastoma models. nih.gov The PI3K/Akt/mTOR pathway is crucial for cell survival and proliferation, and its inhibition by rapamycin complements the anti-angiogenic and anti-tumor effects of sunitinib. nih.gov In vivo studies have shown that a combination of sunitinib and rapamycin can be more effective than traditional chemotherapy in inhibiting tumor growth. nih.gov This suggests a potential therapeutic strategy for neuroblastoma. nih.gov The combination of sunitinib with another mTOR inhibitor, temsirolimus (B1684623), has also been considered of great interest, particularly in renal cell carcinoma (RCC), due to the promising activity of temsirolimus in this cancer type. nih.gov

With Other Kinase Inhibitors

Preclinical evaluations have shown positive interactions when sunitinib malate is combined with other kinase inhibitors. In HER2-positive breast cancer cell lines, the combination of sunitinib and trastuzumab resulted in an improved response compared to either drug alone. ascopubs.org This was observed in both trastuzumab-sensitive and resistant cell lines, suggesting that the combination could help overcome resistance. ascopubs.org Another study explored the combination of sunitinib with SL327, a MEK1/2 inhibitor, as a potential strategy to counteract doxorubicin (B1662922) resistance in anaplastic thyroid cancer cells, showing reduced viability and migration. mdpi.com

Synergistic Antitumor Effects with Conventional Therapies

The efficacy of sunitinib malate has also been investigated in combination with conventional cancer treatments like chemotherapy and hyperthermia in preclinical settings.

With Chemotherapeutic Agents (e.g., Gemcitabine (B846), Cisplatin, Cyclophosphamide)

Preclinical studies have demonstrated that sunitinib malate can have synergistic anti-tumor effects when combined with various chemotherapeutic agents. In human bladder cancer cells, the combination of sunitinib and gemcitabine significantly enhanced the anti-tumor effect of both drugs. nih.gov A synergistic effect was also observed with cisplatin, particularly at high-dose combinations. nih.gov These findings provide a rationale for developing sunitinib-based combination therapy regimens for advanced bladder cancer. nih.gov In neuroblastoma preclinical models, low-dose sunitinib showed synergistic cytotoxicity with cyclophosphamide. nih.gov Furthermore, a phase I dose-escalation study in advanced non-small cell lung cancer showed evidence of antitumor activity with the combination of sunitinib, gemcitabine, and cisplatin. nih.gov

With Hyperthermia

In vitro studies on human breast adenocarcinoma cells (MCF-7) have shown that combining sunitinib malate with hyperthermia results in a significantly more effective cytotoxic effect than sunitinib alone. nih.govresearchgate.netjbuon.com The combination demonstrated both synergistic and additive effects, leading to a significant decrease in cell proliferation, mitotic index, and labeling index. nih.govresearchgate.net This suggests that hyperthermia can enhance the anti-tumor efficacy of sunitinib. researchgate.netjbuon.com

Interactive Table: Preclinical Combination Studies with Sunitinib Malate

Combination Agent Cancer Model Key Findings Reference
Targeted Therapies
Immune Checkpoint Inhibitors Mouse colon adenocarcinoma and melanoma models Dual blockade of CTLA-4 and PD-1 showed synergistic antitumor activity. researchgate.net
Rapamycin (mTOR Inhibitor) Neuroblastoma mouse model Synergistic cytotoxicity; more effective than cyclophosphamide. nih.gov
Trastuzumab (Kinase Inhibitor) HER2-positive breast cancer cell lines Improved response compared to either drug alone, even in resistant cells. ascopubs.org
Conventional Therapies
Gemcitabine Human bladder cancer cells Significantly enhanced anti-tumor effect. nih.gov
Cisplatin Human bladder cancer cells Synergistic anti-tumor effect at high-dose combinations. nih.gov
Cyclophosphamide Neuroblastoma mouse model Synergistic cytotoxicity with low-dose sunitinib. nih.gov
Hyperthermia Human breast adenocarcinoma cells (MCF-7) Significantly more effective cytotoxic effect than sunitinib alone; synergistic and additive effects. nih.govresearchgate.netjbuon.com

With Non-Steroidal Anti-Inflammatory Drugs (e.g., Meloxicam)

Preclinical research has explored the therapeutic potential of combining the multi-targeted tyrosine kinase inhibitor sunitinib malate with non-steroidal anti-inflammatory drugs (NSAIDs), such as meloxicam (B1676189). Studies on human bladder cancer cell lines have demonstrated that while both sunitinib malate and meloxicam can independently suppress cell proliferation in a concentration-dependent manner, their simultaneous administration produces a synergistic cytotoxic effect. jcu.czresearchgate.net This enhanced anti-tumor activity suggests a promising combinatorial therapeutic strategy. jcu.cz The synergistic relationship indicates that meloxicam can augment the cytotoxic effects of sunitinib malate, potentially allowing for improved therapeutic outcomes in cancer treatment. jcu.czgeneticsmr.org

Mechanistic Basis of Combination Synergy in Preclinical Models

The synergistic anti-tumor effects observed when combining sunitinib malate with the NSAID meloxicam in preclinical models are underpinned by several key cellular mechanisms. jcu.czresearchgate.net The interaction between the two agents appears to potentiate established anti-cancer pathways, leading to enhanced cell death and inhibition of tumor growth. jcu.czgeneticsmr.org Research points towards a multi-faceted mechanism involving the induction of programmed cell death pathways, increased damage to cellular DNA, and disruption of the normal cell division cycle. jcu.cznih.govfrontiersin.org

Induction of Apoptosis and Autophagy

A significant aspect of the synergy between sunitinib and meloxicam is the enhanced induction of both apoptosis (programmed cell death) and autophagy. jcu.czresearchgate.netgeneticsmr.org In studies using human bladder cancer cell lines, the combination treatment led to a greater incidence of early apoptotic cells and a notable increase in the formation of autophagic vacuoles compared to treatment with either drug alone. jcu.czresearchgate.netgeneticsmr.org Sunitinib on its own has been shown to induce apoptosis in various cancer cell lines. nih.gov However, the addition of meloxicam appears to amplify this effect. jcu.czgeneticsmr.org Similarly, while sunitinib treatment can trigger an autophagic response in cancer cells, which sometimes acts as a survival mechanism, the combination with other agents can shift this process towards a non-protective, cell-death-promoting pathway. aacrjournals.orgfrontiersin.orgresearchgate.netoup.com The concurrent elevation of both apoptotic and autophagic markers following combined sunitinib and meloxicam treatment underscores a potentiation of cellular stress and death mechanisms. jcu.czgeneticsmr.org

Table 1: Cellular Effects of Sunitinib Malate and Meloxicam Combination in Bladder Cancer Cells

Treatment GroupObserved Effect on ApoptosisObserved Effect on AutophagyReference
Sunitinib Malate (alone)Induces apoptosisInduces autophagy jcu.cznih.gov
Meloxicam (alone)Suppresses cell proliferationNot specified as a primary effect jcu.cz
Sunitinib Malate + MeloxicamGreater incidence of early apoptotic cellsGreater incidence of autophagic vacuoles jcu.czresearchgate.netgeneticsmr.org

DNA Damage Enhancement

Preclinical investigations using the comet assay, a method for detecting DNA damage in individual cells, suggest that meloxicam enhances the cytotoxicity of sunitinib malate by increasing DNA damage. jcu.czresearchgate.net The combination of the two drugs resulted in more significant DNA damage in bladder cancer cells than was observed with single-agent treatment. jcu.cz This finding points to a mechanism where the genotoxic stress induced by the combination therapy surpasses the cell's capacity for DNA repair, ultimately contributing to the observed increase in apoptosis and cell death. jcu.czresearchgate.net The ability of combination therapies to enhance DNA damage is a recognized mechanism for improving anticancer efficacy. nih.gov

Table 2: Mechanistic Synergy of Sunitinib and Meloxicam

MechanismFinding in Combination TherapyAssay/Method UsedReference
DNA DamageMeloxicam increases sunitinib malate cytotoxicity through DNA damage.Comet Assay jcu.czresearchgate.net

Cell Cycle Perturbation

Table 3: Effect of Sunitinib Combination Therapies on Cell Cycle Progression

Cancer ModelCombinationEffect on Cell CycleReference
Nasopharyngeal CarcinomaSunitinib (single agent)Arrest at G0/G1 phase nih.gov
MelanomaSunitinib + BET inhibitorsSignificant G1 arrest nih.gov
Papillary Renal Cell CarcinomaSunitinib + MLo-1508Arrest at G2/M phase frontiersin.org
Bladder CancerSunitinib + EpirubicinArrest at G2/M phase cancerindex.org

Novel Drug Delivery Systems for Sunitinib Malate: Research and Development

Rationale for Advanced Delivery Systems

The development of advanced drug delivery systems for sunitinib (B231) malate (B86768) is driven by the need to overcome inherent limitations of the conventional drug formulation.

Sunitinib as a free base is a poorly water-soluble drug, and its solubility is highly dependent on pH, decreasing significantly in water or at a pH of 6.8. google.com While the malate salt form improves upon this, challenges related to solubility and bioavailability persist. ajol.infogoogle.com Poor aqueous solubility can lead to incomplete drug dissolution and variable absorption from the gastrointestinal tract, ultimately affecting the drug's bioavailability and therapeutic consistency. ajol.info

Novel drug delivery systems, such as nanoparticle-based formulations, offer a promising solution to this problem. By encapsulating sunitinib malate within nanocarriers, it is possible to enhance its solubility and dissolution rate. ajol.inforesearchgate.net For instance, polymeric nanoparticle formulations have been shown to improve the solubility and dissolution of sunitinib malate, which is expected to enhance its oral bioavailability. ajol.info The use of nanocarriers can also protect the drug from degradation in the gastrointestinal tract, further contributing to improved bioavailability. nih.gov

While sunitinib malate is a targeted therapy, it can still distribute to healthy tissues and cause off-target side effects. acs.orgaacrjournals.org These adverse effects can limit the tolerable dose and impact the patient's quality of life. Advanced drug delivery systems can be engineered to specifically target tumor cells, thereby increasing the drug concentration at the site of action while minimizing exposure to healthy tissues. mdpi.commdpi.com

Conventional oral administration of sunitinib malate often requires frequent dosing to maintain therapeutic drug concentrations in the bloodstream. grandviewresearch.com This can lead to fluctuations in drug levels, with peaks potentially causing toxicity and troughs reducing efficacy. Controlled and extended-release formulations are designed to release the drug over a prolonged period, maintaining a more stable and effective drug concentration. grandviewresearch.comretinalphysician.com

Polymeric nanoparticles and other nanocarriers can be engineered to provide sustained release of sunitinib malate. ajol.infomdpi.com For example, formulations using poly lactic-co-glycolic acid (PLGA) have been developed to form a depot that biodegrades over time, providing a controlled release of the drug. retinalphysician.com This not only improves patient convenience by reducing dosing frequency but also has the potential to enhance the drug's efficacy and reduce side effects associated with fluctuating plasma concentrations. grandviewresearch.com

Enhancing Targeting and Reducing Off-Target Effects

Nanoparticle-Based Delivery Approaches

Nanotechnology offers a versatile platform for the development of advanced drug delivery systems for sunitinib malate. Nanoparticles can encapsulate the drug, improve its solubility, and facilitate targeted and controlled release.

Polymeric nanoparticles are a widely studied class of nanocarriers for drug delivery due to their biocompatibility, biodegradability, and the ability to tailor their properties for specific applications. tandfonline.comajol.info

Chitosan (B1678972): This natural polymer, derived from chitin, is biocompatible and biodegradable. tandfonline.com Chitosan nanoparticles have been investigated for the delivery of sunitinib. tandfonline.comnih.gov The positive surface charge of chitosan can enhance interaction with negatively charged cell membranes, potentially improving cellular uptake. mdpi.com Studies have shown that sunitinib-loaded chitosan nanoparticles can be formulated with particle sizes suitable for drug delivery. tandfonline.com

Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV): PHBV is a biodegradable polyester (B1180765) that has been explored for creating nanoparticles for pulmonary drug delivery. researchgate.net In one study, sunitinib-loaded PHBV nanoparticles were developed and optimized. The resulting nanoparticles were spherical with a mean size of approximately 168 nm and demonstrated a high encapsulation efficiency of over 93%. These nanoparticles also showed sustained drug release over 24 hours. Cytotoxicity assays confirmed that the encapsulated sunitinib retained its pharmacological activity against lung cancer cells. researchgate.net

Below is a table summarizing the findings of a study on sunitinib-loaded PHBV nanoparticles:

ParameterValue
Mean Particle Size167.80 ± 0.30 nm
Encapsulation Efficiency (EE)93.25 ± 0.03%
Zeta Potential-1.37 ± 0.24 mV
Drug Release Efficiency (24h)~56.25 ± 0.10%
Polydispersity Index (PdI)0.29 ± 1.09

Data from a study on sunitinib-loaded PHBV nanoparticles for pulmonary delivery. researchgate.net

Lipid-polymer hybrid nanoparticles (LPHNs) combine the advantages of both liposomes and polymeric nanoparticles, offering a robust platform for drug delivery. mdpi.cominnovareacademics.in These nanoparticles typically consist of a polymeric core, a lipid shell, and a layer of polyethylene (B3416737) glycol (PEG) for stability and prolonged circulation.

In a study focused on breast cancer, sunitinib malate was encapsulated in LPHNs composed of lipoid-90H and chitosan, with lecithin (B1663433) as a stabilizer. mdpi.comnih.gov The researchers developed several formulations by varying the chitosan concentration. The optimized formulation (SLPN4) exhibited favorable characteristics for drug delivery. mdpi.com

The in vitro drug release profile of the optimized LPHNs showed a sustained release pattern compared to the pure drug. mdpi.comnih.gov After 48 hours, the LPHNs had released approximately 84% of the encapsulated sunitinib, whereas the pure drug was almost completely released within 6 hours. mdpi.com This sustained release can help in maintaining therapeutic drug levels for a longer duration.

The following table details the characteristics of the optimized sunitinib-loaded lipid-polymer hybrid nanoparticles:

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
SLPN4439 ± 5.80.269+34 ± 5.383.03 ± 4.9

Data from a study on sunitinib malate-loaded lipid-polymer hybrid nanoparticles. mdpi.com

Gold Nanoparticles

Gold nanoparticles (AuNPs) have emerged as a promising platform for the delivery of anticancer agents due to their unique physicochemical properties, including ease of synthesis, stability, and biocompatibility. scienceopen.com In the context of sunitinib malate delivery, researchers have utilized chitosan-capped gold nanoparticles as carriers. researchgate.netnih.gov One study reported the development of c(RGDfK)-labeled chitosan-capped gold nanoparticles [cRGD(CS-Au)NPs] for the targeted delivery of sunitinib malate to the tumor vasculature. nih.gov

These nanoparticles were synthesized through the electrostatic interaction between the cationic chitosan and anionic gold nanoparticles. nih.gov The resulting cRGD-modified CS-AuNPs were spherical with a narrow size distribution. nih.gov The entrapment efficiency of sunitinib malate in this system was found to be 45.2% ± 2.05%. nih.gov This targeted delivery system demonstrated enhanced and selective uptake by human breast adenocarcinoma cells (MCF-7) and human umbilical vein endothelial cells (HUVEC) compared to non-targeted nanoparticles. nih.gov The use of RGD-functionalized nanoparticles aims to specifically target the tumor vasculature, a key site of action for antiangiogenic drugs like sunitinib. researchgate.netscience.gov The enhanced uptake of the sunitinib-loaded gold nanoparticles by cancer cells suggests an improved delivery and potential for increased therapeutic efficacy compared to the free drug. scienceopen.comresearchgate.net

Table 1: Characteristics of Sunitinib Malate-Loaded Gold Nanoparticles

Parameter Value Reference
Carrier c(RGDfK) labeled chitosan capped gold nanoparticles nih.gov
Entrapment Efficiency 45.2% ± 2.05% nih.gov
Cellular Uptake Enhanced in MCF-7 and HUVEC cells nih.gov

Tocosomes

Tocosomes, novel vesicular carriers composed of derivatives of alpha-tocopherol (B171835) (vitamin E), represent another advanced drug delivery strategy. mnba-journal.com These systems offer advantages such as biocompatibility and the potential for controlled release. mnba-journal.commatilda.science Research has been conducted on temperature-responsive tocosomal nanocarriers for sunitinib malate. nih.gov

In one study, tocosomes were coated with a blend of chitosan and poly(N-isopropylacrylamide) (PNIPAAm) to create a temperature-sensitive delivery system. nih.gov This formulation was designed to have a lower critical solution temperature (LCST) around 45°C, making it suitable for hyperthermia-triggered drug release. nih.gov The study utilized the Mozafari method for the scalable and organic solvent-free synthesis of tocosomes. nih.gov The particle size of these tocosomal formulations for sunitinib malate was found to be in the suitable range of 97-260 nm for use as an anti-cancer drug delivery system. researchgate.net The developed nanocarrier demonstrated improved drug encapsulation efficiency and extended stability. matilda.science At temperatures below the LCST (37°C), the tocosomes retained the drug tightly, releasing approximately 47% over 72 hours. researchgate.net However, drug release was significantly increased at temperatures above 37°C. researchgate.net

Self-Nanoemulsifying Drug Delivery Systems

Self-nanoemulsifying drug delivery systems (SNEDDS) are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form oil-in-water nanoemulsions upon gentle agitation in an aqueous medium. researchgate.netglobalresearchonline.net This approach is particularly beneficial for enhancing the solubility and oral bioavailability of poorly water-soluble drugs like sunitinib malate. nih.govglobalresearchonline.net

Several studies have focused on developing and evaluating SNEDDS for sunitinib malate. researchgate.netnih.gov In one such study, Lauroglycol-90 (oil), Triton-X100 (surfactant), and Transcutol-P (cosurfactant) were selected to prepare SNEDDS of sunitinib malate. researchgate.netnih.gov The optimized formulation exhibited a small droplet size of 42.3 nm, a low polydispersity index (PDI) of 0.174, and a zeta potential of -36.4 mV. researchgate.netnih.gov These characteristics contribute to the stability and absorption of the formulation. The SNEDDS formulation significantly enhanced the in vitro dissolution rate of sunitinib malate compared to a suspension of the free drug. nih.gov

Table 2: Properties of an Optimized Sunitinib Malate SNEDDS Formulation

Property Value Reference
Droplet Size 42.3 nm researchgate.netnih.gov
Polydispersity Index (PDI) 0.174 researchgate.netnih.gov
Zeta Potential -36.4 mV researchgate.netnih.gov
24-hour Drug Release 95.4% researchgate.netnih.gov

Targeted Delivery Strategies

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action while minimizing its exposure to healthy tissues. researchgate.net This can lead to improved efficacy and reduced side effects. For sunitinib malate, which targets tumor angiogenesis, directing the drug to the tumor vasculature is a key strategy. researchgate.netscience.gov

Ligand Conjugation (e.g., cRGD)

One of the most explored targeted delivery strategies for sunitinib malate involves the conjugation of ligands to the surface of nanocarriers. researchgate.net The cyclic peptide c(RGDfK) (cRGD) is a well-known ligand that specifically binds to αvβ3 integrins, which are overexpressed on angiogenic endothelial cells in tumors. researchgate.netnih.gov

As mentioned previously, researchers have successfully developed cRGD-labeled chitosan-capped gold nanoparticles for the targeted delivery of sunitinib malate. researchgate.netnih.gov The cRGD ligand facilitates the selective uptake of the nanoparticles by tumor and endothelial cells, thereby concentrating the antiangiogenic and antitumor effects of sunitinib malate at the desired site. researchgate.netnih.gov This targeted approach holds significant promise for improving the therapeutic index of sunitinib malate.

In Vitro Release and Cellular Uptake Studies of Novel Formulations

The evaluation of novel drug delivery systems for sunitinib malate involves comprehensive in vitro characterization, including drug release profiles and cellular uptake studies. These studies are crucial for predicting the in vivo performance of the formulations.

In vitro release studies for various sunitinib malate nanoformulations have demonstrated different release kinetics depending on the carrier system. For instance, sunitinib malate-loaded poly-lactic-co-glycolic acid (PLGA) nanoparticles showed a sustained release of 91.26% over 48 hours. ajol.info In another study, Eudragit S100-based nanoparticles exhibited a pH-dependent release, with only 10.2% of the drug released at acidic pH (simulating stomach conditions) and a sustained release of 82.2% at pH 7.4 (simulating intestinal conditions) over 24 hours. researchgate.netepu.edu.iq Lipid-polymer hybrid nanoparticles demonstrated an initial rapid release followed by a sustained release, with 98.45% of the pure drug being released in 6 hours. nih.gov Chitosan nanoparticles showed an initial burst release of about 20%, followed by a slower, sustained release of up to 70% over 72 hours. mdpi.com

Cellular uptake studies are critical to confirm that the nanoformulations can effectively deliver the drug into the target cells. Confocal microscopy has been used to visualize the enhanced and selective uptake of cRGD-functionalized gold nanoparticles into MCF-7 and HUVEC cells compared to their non-targeted counterparts. nih.govscience.gov Similarly, studies with sunitinib malate-loaded self-nanoemulsifying formulations have shown significant anticancer efficacy against human colon cancer (HT-29) and breast cancer (MCF-7) cell lines, indicating effective cellular uptake and cytotoxicity. researchgate.netnih.gov The increased cellular uptake and subsequent cytotoxicity of these novel formulations compared to the free drug highlight their potential to overcome drug resistance and improve therapeutic outcomes. ajol.inforesearchgate.net

Table 3: Summary of In Vitro Release and Cellular Uptake Findings for Sunitinib Malate Formulations

Formulation Type Key In Vitro Release Findings Cellular Uptake/Cytotoxicity Findings Reference
PLGA Nanoparticles 91.26% release in 48 hours Higher cytotoxicity against HT-29 cells than free drug ajol.info
Eudragit S100 Nanoparticles 82.2% release in 24 hours at pH 7.4 High potential against CACO2 colon cancer cells researchgate.netepu.edu.iq
Lipid-Polymer Hybrid Nanoparticles Initial rapid release followed by sustained release Significant reduction in MCF-7 cell viability compared to pure drug nih.gov
Chitosan Nanoparticles ~20% initial burst, 70% release in 72 hours Enhanced anticancer activity in MCF-7 cells mdpi.com
Self-Nanoemulsifying Drug Delivery System 95.4% release in 24 hours Significant anticancer efficacy against HT-29 cells researchgate.netnih.gov
cRGD-Chitosan-Gold Nanoparticles Not explicitly detailed Enhanced and selective uptake in MCF-7 and HUVEC cells nih.gov

Synthetic Methodologies and Analytical Research of Sunitinib Malate

Synthetic Routes and Process Optimization for Sunitinib (B231) Malate (B86768)

The synthesis of sunitinib malate involves a multi-step process that has been the subject of considerable research to improve efficiency, yield, and environmental friendliness. The core of the synthesis typically involves the condensation of an indolinone fragment with a pyrrole (B145914) aldehyde, followed by salt formation with malic acid. beilstein-journals.org

Key Synthetic Intermediates

The synthesis of sunitinib relies on the preparation of several crucial intermediates. These include:

5-Fluoro-2-oxindole: This is a key building block for the indolinone part of the sunitinib molecule. vandvpharma.com

Substituted Pyrrole Aldehyde: A critical component that undergoes condensation with 5-fluoro-2-oxindole. A common intermediate is 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid. researchgate.netdeepdyve.com

N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide: This intermediate is formed by the amidation of the corresponding carboxylic acid. patsnap.com

Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate and related esters: These serve as precursors to the pyrrole core of sunitinib. researchgate.net

The synthesis of these intermediates often starts from commercially available and relatively inexpensive materials like tert-butyl and ethyl acetoacetate. snmjournals.org

Reaction Step Optimization (e.g., Cyclization, Hydrolysis, Decarboxylation, Formylation, Condensation)

Significant efforts have been made to optimize each step of the sunitinib synthesis to maximize yields and purity. researchgate.netdeepdyve.com Research has focused on improving several key reactions:

Cyclization: The formation of the pyrrole ring is a critical step. researchgate.netdeepdyve.com

Hydrolysis and Decarboxylation: These steps are often used to modify the pyrrole intermediates. A solvent-free decarboxylation process has been developed to improve efficiency and reduce the use of high-boiling-point solvents. researchgate.netdeepdyve.com

Formylation: The introduction of the aldehyde group onto the pyrrole ring is another crucial transformation. researchgate.netdeepdyve.com

Condensation: The final step in the synthesis of the sunitinib base is the condensation of the pyrrole aldehyde with 5-fluoro-2-oxindole. researchgate.netdeepdyve.com The use of catalysts like pyrrolidine (B122466) has been explored to improve the yield of this reaction. google.com

One optimized process reported high yields for each of the key reaction steps, demonstrating the potential for efficient and scalable synthesis. researchgate.netdeepdyve.com

Table 1: Optimized Yields for Key Reaction Steps in Sunitinib Synthesis

Reaction StepOptimized Yield (%)
Cyclization94.4
Hydrolysis97.6
Decarboxylation98.5
Formylation97.1
Condensation91.0

This data is based on a specific optimized laboratory-scale protocol and may vary depending on the exact conditions and reagents used. researchgate.netdeepdyve.com

Solvent-Free Processes and Green Chemistry Considerations

In line with the principles of green chemistry, researchers have explored more environmentally friendly synthetic routes for sunitinib. Key developments include:

Solvent-Free Decarboxylation: A significant improvement involves a solvent-free decarboxylation step, which avoids the use of high-boiling-point solvents and reduces reaction time. researchgate.netdeepdyve.com

Electrochemical Synthesis: An electrochemical method using iodide as a mediator has been developed for both the amidation and condensation steps. rsc.orgrsc.org This approach operates at room temperature and reduces the reliance on hazardous organic solvents and toxic reagents. rsc.org The use of renewable and non-toxic solvents like ethanol (B145695) and water further enhances the green credentials of this method. rsc.org

Water as a Green Solvent: Studies have investigated the use of water as a solvent in electrochemical synthesis, which can lead to the formation of highly pure products in a short amount of time. researchgate.net

These green chemistry approaches aim to make the synthesis of sunitinib more sustainable by reducing waste, energy consumption, and the use of hazardous materials. rsc.orgresearchgate.net

Impurity Control in Synthesis

Ensuring the purity of sunitinib malate is critical for its use in pharmaceuticals. Impurities can arise from the synthesis process, degradation, or improper storage. veeprho.com Regulatory agencies have strict limits on the levels of impurities in drug substances. geneesmiddeleninformatiebank.nl

High-performance liquid chromatography (HPLC) is a common method for analyzing and quantifying impurities in sunitinib. Impurities can be categorized as organic or inorganic, with different analytical techniques used for their detection.

One improved synthesis process for sunitinib malate reported a final product with a purity of over 99.7% as measured by HPLC, with related impurities well within acceptable limits. google.com The control of impurities is a key aspect of the manufacturing process and is monitored through in-house specifications. geneesmiddeleninformatiebank.nl

Role of Malic Acid in Sunitinib Malate Salt Formation and Characterization

Malic acid plays a crucial role in the final formulation of sunitinib by forming a stable salt, sunitinib malate. pfizermedicalinformation.compfizer.com This salt form often exhibits improved physicochemical properties compared to the free base, such as better solubility and stability, which are important for pharmaceutical development. teehowe.com

Salt Formation Processes

The formation of sunitinib malate is typically achieved by reacting sunitinib free base with L-malic acid in a suitable solvent. google.comgoogleapis.com The process generally involves dissolving sunitinib in a solvent and then adding malic acid to induce the formation of the salt. google.com The reaction can be carried out at temperatures ranging from 0 to 150 °C. google.com

Several methods for preparing sunitinib malate have been described, including:

Direct Salt Formation: Condensing the key intermediates and then adding malic acid to the reaction mixture without isolating the sunitinib base. google.comgoogleapis.com

Conversion from other salts: Preparing an intermediate salt, such as sunitinib acetate, and then converting it to sunitinib malate. google.comgoogle.com

Crystallization: The choice of solvent can influence the crystalline form of the resulting sunitinib malate. Solvents such as methyl isobutyl ketone, methanol (B129727), and mixtures of water and alcohol have been used. google.comgoogle.com

The resulting sunitinib malate is a pale yellow to yellow crystalline powder. geneesmiddeleninformatiebank.nl The malate salt exists in different polymorphic forms, with Form I being a common and stable crystalline form. google.comgeneesmiddeleninformatiebank.nl

Impact on Solubility and Stability (Research Implications)

The malate salt form of sunitinib significantly influences its solubility and stability, which are critical parameters for its therapeutic efficacy. Research indicates that sunitinib malate is an orange to yellowish solid. kashanu.ac.ir Its solubility is pH-dependent, being soluble in aqueous solutions with a pH range of 1.2 to 6.8. kashanu.ac.irsci-hub.se However, its solubility decreases at a pH greater than 6.8. kashanu.ac.irsci-hub.se

Studies have explored various solvents to understand its solubility profile. It is very freely soluble in water, soluble in alcohol, and slightly soluble in 0.1N HCl and 0.1N NaOH. afjbs.com In organic solvents, sunitinib malate is soluble in dimethyl sulfoxide (B87167) (DMSO) at approximately 5 mg/ml and in dimethylformamide (DMF) at about 1 mg/ml. windows.net For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it with the chosen buffer to achieve maximum solubility. windows.net Using this method, a solubility of approximately 0.25 mg/ml can be achieved in a 1:3 solution of DMSO and phosphate-buffered saline (PBS) at pH 7.2. windows.netcaymanchem.com

The stability of sunitinib malate is a key consideration, particularly its sensitivity to light. nih.gov Exposure to light can cause the Z-isomer of sunitinib to convert to the E-isomer. nih.gov This photoisomerization is a critical factor in the development of analytical methods and sample handling procedures to ensure accurate quantification. nih.gov

Physicochemical Characterization of the Salt Form

Sunitinib malate is the malate salt of sunitinib, an indolinone derivative. sci-hub.se Its chemical name is N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, (2S)-hydroxy-butanedioic acid. windows.net The molecular formula is C22H27FN4O2 • C4H6O5, and the molecular weight is 532.6 g/mol . kashanu.ac.ircaymanchem.comalentris.org

Physicochemical characterization often involves techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared (FTIR) spectroscopy, and X-ray Diffraction (XRD) to understand the solid-state properties of the salt. kashanu.ac.irajol.info These methods help in identifying the crystalline form, thermal behavior, and potential interactions with excipients in pharmaceutical formulations. For instance, DSC can reveal the melting point and any polymorphic transitions, while FTIR can confirm the presence of specific functional groups and the nature of the salt formation. kashanu.ac.irajol.info

Table 1: Physicochemical Properties of Sunitinib Malate Formulations
Formulation CodeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)Drug Loading (%)
F1287.9 ± 4.270.282 ± 0.021-40.23 ± 2.6148.24 ± 1.602.41 ± 0.22
F2250.1 ± 6.720.156 ± 0.062-32.63 ± 1.5443.06 ± 2.522.87 ± 0.38
F3132.9 ± 2.430.115 ± 0.043-34.63 ± 2.1163.12 ± 3.145.24 ± 0.46

Data adapted from a study on Sunitinib malate-loaded PLGA nanoparticles. ajol.info

Advanced Analytical Methods for Sunitinib Malate Research

A variety of sophisticated analytical techniques are employed for the determination and quantification of sunitinib malate in bulk drug, pharmaceutical formulations, and biological matrices. sci-hub.seresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC/MS/MS)

LC/MS/MS is a powerful and widely used technique for the analysis of sunitinib malate due to its high sensitivity and selectivity. sci-hub.senih.gov It is particularly valuable for pharmacokinetic studies and therapeutic drug monitoring. sci-hub.sebtrc-charity.org This method can effectively separate and quantify sunitinib and its metabolites, such as N-desethyl sunitinib, in various biological samples like plasma and brain tissue. nih.govunpad.ac.id

Researchers have developed numerous LC/MS/MS methods, often optimizing parameters like mobile phase composition, column type, and mass spectrometric conditions to achieve reliable and robust assays. btrc-charity.orgunpad.ac.id For example, a common approach involves a protein precipitation step for sample preparation followed by analysis using a C18 column and a mobile phase consisting of a mixture of organic solvents and aqueous buffers. btrc-charity.org The transitions of the precursor ion to product ions are monitored for both sunitinib and an internal standard to ensure accurate quantification. btrc-charity.orgunpad.ac.id

Table 2: LC/MS/MS Method Parameters for Sunitinib Analysis
ParameterCondition
Chromatography
ColumnACQUITY UPLC C18 (2.1 × 100 mm, 2.2 µm)
Mobile PhaseMethanol:Acetonitrile:Water (50:20:30, v/v/v) with 0.1 g ammonium (B1175870) acetate, pH 7.0
Flow Rate0.6 mL/min
Temperature30°C
Mass Spectrometry
Ionization ModeESI Positive
Sunitinib Transitionm/z 399 → 382.2 and 399 → 326.2
Internal Standard Transitionm/z 394 → 278.2 (Erlotinib)

Data compiled from various LC/MS/MS studies. researchgate.netbtrc-charity.org

High-Performance Liquid Chromatography (HPLC)

HPLC with UV-Visible detection is another common method for the quantification of sunitinib malate. researchgate.netnih.gov While generally less sensitive than LC/MS/MS, HPLC methods are robust, cost-effective, and suitable for routine quality control analysis of pharmaceutical dosage forms. researchgate.netwjpps.com

Several RP-HPLC methods have been developed and validated according to ICH guidelines. researchgate.netwjpps.com These methods typically utilize a C8 or C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol or acetonitrile. researchgate.netnih.gov The detection wavelength is often set at the absorption maximum of sunitinib, which is around 425-431 nm. researchgate.netnih.gov A key challenge in HPLC analysis is the separation of the Z- and E-isomers of sunitinib, and various chromatographic conditions have been optimized to achieve this. researchgate.net

Table 3: HPLC Method Validation Parameters
ParameterResult
Linearity Range20-200 ng/mL
Inter-day Coefficient of Variation< 7%
Intra-day Coefficient of Variation< 7%
Detection Wavelength431 nm

Data from a validated HPLC-UV-Visible method for sunitinib quantification in human plasma. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simple, rapid, and cost-effective alternative to HPLC for the analysis of sunitinib malate. usp.brresearchgate.netscite.ai This technique allows for the simultaneous analysis of multiple samples on a single plate, making it efficient for screening purposes. usp.brscite.ai

In a typical HPTLC method, samples are applied as bands on a silica (B1680970) gel plate, which is then developed in a suitable mobile phase. usp.brresearchgate.net A mixture of dichloromethane, methanol, toluene, and ammonia (B1221849) solution has been used to separate sunitinib from its impurities, including the E-isomer. usp.brresearchgate.net Densitometric detection is performed at the wavelength of maximum absorbance, typically around 430 nm. usp.brresearchgate.net HPTLC methods have been validated for linearity, accuracy, precision, and sensitivity, demonstrating their suitability for the quantitative analysis of sunitinib malate. usp.brscielo.br

Table 4: HPTLC Method for Sunitinib Malate Analysis
ParameterCondition/Result
Stationary PhaseAluminum TLC plate pre-coated with silica gel
Mobile PhaseDichloromethane: Methanol: Toluene: Ammonia solution
Retention Factor (RF)0.35 ± 0.02
Detection Wavelength430 nm
Linearity Range27.34 to 437.5 ng/spot
Correlation Coefficient (r²)> 0.99

Data from a validated HPTLC method for the analysis of sunitinib malate. usp.brresearchgate.netscielo.br

Spectrophotometric Methods (UV-Vis, Chemiluminescence)

UV-Visible spectrophotometry provides a simple and accessible method for the determination of sunitinib malate in pharmaceutical dosage forms. researchgate.netinnovareacademics.inejournal.by These methods are based on the measurement of the absorbance of a sunitinib malate solution at its wavelength of maximum absorption (λmax). researchgate.netinnovareacademics.in Derivative spectrophotometry can also be employed to enhance the resolution of the spectral bands and reduce interference from excipients. researchgate.netinnovareacademics.in

UV-Vis methods have been developed and validated, demonstrating good linearity over a specific concentration range. researchgate.netinnovareacademics.inejournal.by For instance, one method showed linearity in the range of 2-12 µg/ml with a λmax at 431 nm in the zero-order derivative mode. innovareacademics.in Another approach involves the formation of ion-pair complexes with reagents like bromocresol purple, bromothymol blue, or bromophenol blue, which can be extracted and measured spectrophotometrically. nih.gov

Chemiluminescence methods have also been reported for sunitinib analysis, offering high sensitivity. sci-hub.se Additionally, magnetic solid-phase extraction using mixed hemimicelles has been combined with spectrophotometric detection for the determination of sunitinib malate in samples like urine. dntb.gov.ua

Table 5: UV-Vis Spectrophotometric Method Parameters
ParameterMethod 1 (Zero-Order)Method 2 (Area Under Curve)
Linearity Range3–18 µg/mL3–18 µg/mL
Limit of Detection (LOD)0.43 µg/mL0.15 µg/mL
Limit of Quantification (LOQ)1.32 µg/mL0.45 µg/mL

Data from a study on green analytical chemistry compliant UV-Visible spectrophotometry estimations for sunitinib malate. ejournal.by

Electrochemical Methods

Electrochemical methods offer a sensitive and efficient approach for the analysis of sunitinib malate. sci-hub.se Techniques such as differential pulse voltammetry (DPV), cyclic voltammetry (CV), and chronoamperometry have been utilized to study its electrochemical behavior. researchgate.netiapchem.org

In one study, a differential pulse voltammetric method was developed using a nanocomposite modified carbon paste electrode. sci-hub.se This method recorded the electrooxidation signal of sunitinib malate at +0.66 V. sci-hub.se Another investigation employed a screen-printed carbon electrode (SPCE) and observed an anodic peak current, indicative of sunitinib malate's electrooxidation, at approximately +0.45 V versus an Ag/AgCl reference electrode in a 0.1 M phosphate (B84403) buffer (pH 7.4). researchgate.netiapchem.org

These electrochemical sensor-based methods have demonstrated high sensitivity, a low limit of detection, and a broad linear range for sunitinib concentration. iapchem.orgsemanticscholar.org For instance, one method reported a linearity range of 0.08 to 88 µM with a detection limit of 0.009 µM. researchgate.netiapchem.org The developed electrochemical methods have shown good reproducibility and have been successfully applied to the analysis of real samples, including serum and urine, with acceptable recovery values. sci-hub.seresearchgate.netiapchem.org

Table 1: Electrochemical Analysis of Sunitinib Malate

Analytical Technique Electrode Used Key Findings Reference
Differential Pulse Voltammetry Nanocomposite modified carbon paste electrode Electrooxidation signal at +0.66 V. sci-hub.se
Differential Pulse Voltammetry, Cyclic Voltammetry, Chronoamperometry Screen-printed carbon electrode (SPCE) Anodic peak current at ~+0.45 V vs. Ag/AgCl. Linearity from 0.08 to 88 µM. Detection limit of 0.009 µM. researchgate.netiapchem.org

Capillary Electrophoresis (CE)

Capillary electrophoresis (CE) has emerged as a valuable technique for the separation and quantification of sunitinib malate and its metabolites. sci-hub.se A notable application of CE involves the analysis of sunitinib and its N-desmethyl metabolite in urine samples. sci-hub.se This method utilized an uncoated fused-silica capillary with a non-aqueous separation medium consisting of 5 mM ammonium formate (B1220265) in methanol. sci-hub.se Detection was achieved using electrospray ionization (ESI) in positive mode. sci-hub.se

The CE method demonstrated linearity in the concentration range of 0.5–50 mg/L and allowed for the direct analysis of human urine samples without requiring extensive sample pretreatment. sci-hub.se More advanced CE techniques, such as Capillary Electrophoresis-Time of Flight Mass Spectrometry (CE-TOFMS), have been employed to investigate metabolic changes in sunitinib-resistant renal carcinoma cells. mdpi.comjst.go.jp This powerful combination allows for the comprehensive analysis of various metabolites, providing insights into the mechanisms of drug resistance. jst.go.jp

Table 2: Capillary Electrophoresis Analysis of Sunitinib Malate

Analytical Technique Sample Matrix Key Findings Reference
Capillary Electrophoresis-Electrospray Ionization Urine Separation of sunitinib and N-desmethyl sunitinib. Linearity from 0.5–50 mg/L. sci-hub.se
Capillary Electrophoresis-Time of Flight Mass Spectrometry Renal Carcinoma Cells Analysis of metabolic changes in sunitinib-resistant cells. mdpi.comjst.go.jp

Spectroscopic and Crystallographic Characterization (e.g., FTIR, XRD, SEM, TEM, NMR, DSC, TGA)

A comprehensive suite of spectroscopic and crystallographic techniques is essential for the thorough characterization of sunitinib malate and its process-related impurities. nih.govresearchgate.net These methods provide detailed information about the compound's molecular structure, crystal form, and thermal properties. nih.govcanada.ca

Fourier-Transform Infrared Spectroscopy (FTIR) is used to confirm the molecular structure by identifying characteristic functional groups. nih.govresearchgate.net

X-ray Diffraction (XRD) is crucial for determining the crystal structure and identifying different polymorphic forms. nih.govresearchgate.net Studies have confirmed that sunitinib malate in its pharmaceutical formulation exists as polymorph I. nih.gov

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to visualize the morphology and particle size of the compound. researchgate.netcanada.ca

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 15N NMR, is used for the complete structural assignment of sunitinib malate and its impurities. nih.gov

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal behavior, such as melting point and decomposition temperature. nih.govresearchgate.net

These analytical techniques have been instrumental in characterizing sunitinib malate-loaded nanoparticles, evaluating drug entrapment, and studying drug release profiles. researchgate.netresearchgate.net

Table 3: Spectroscopic and Crystallographic Techniques for Sunitinib Malate

Technique Application Reference
FTIR, XRD, SEM, TEM, NMR, DSC, TGA Full characterization of sunitinib malate and its impurities. nih.govresearchgate.netcanada.ca
XRD Confirmed polymorph I crystal phase in pharmaceutical formulation. nih.gov
DSC, FTIR, XRD, SEM Characterization of sunitinib malate-loaded nanoparticles. researchgate.net

Method Development and Validation for Research Applications

The development and validation of analytical methods are critical for the reliable quantification and impurity profiling of sunitinib malate in various research contexts. wjpps.comgoogle.com

Quantitative Analysis in Research Matrices

A variety of analytical methods have been developed for the quantitative analysis of sunitinib malate in different research matrices, including plasma, serum, urine, and various tissues. sci-hub.seresearchgate.net High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (MS/MS) detection is the most commonly employed technique. sci-hub.se

For instance, an LC/MS/MS method for quantifying sunitinib in human plasma demonstrated linearity over a concentration range of 0.2 to 500 ng/mL, with a coefficient of determination greater than 0.9950. nih.gov Another UHPLC-MS/MS method for plasma analysis showed a linear range of 0.5–100 ng/mL with high precision and accuracy. researchgate.net These validated methods are crucial for pharmacokinetic studies, enabling the determination of key parameters such as Cmax, Tmax, and AUC. researchgate.netnih.gov

Table 4: Quantitative Analysis of Sunitinib Malate in Research Matrices

Analytical Technique Matrix Linear Range Key Application Reference
LC/MS/MS Human Plasma 0.2–500 ng/mL Pharmacokinetic monitoring. nih.gov
UHPLC-MS/MS Canine Plasma 0.5–100 ng/mL Pharmacokinetic studies. researchgate.net
Differential Pulse Voltammetry Serum and Urine 0.08–88 µM Therapeutic drug monitoring. researchgate.netiapchem.org

Impurity Profiling and Separation

Impurity profiling is a critical aspect of quality control for sunitinib malate, ensuring the identification and quantification of process-related impurities and degradation products. nih.govijrti.org High-performance thin-layer chromatography (HPTLC) and reverse-phase high-performance liquid chromatography (RP-HPLC) are prominent methods for this purpose. wjpps.comsci-hub.se

An HPTLC method was developed to separate sunitinib malate from its impurities, including the E-isomer, sunitinib N-oxide, and impurity B. sci-hub.seresearchgate.net This method utilized a mobile phase of dichloromethane, methanol, toluene, and ammonia solution and quantified the drug in the range of 27.34–437.5 ng/spot. sci-hub.se

A gradient RP-HPLC method has also been validated for the determination of related substances in sunitinib malate. wjpps.com This method demonstrated high sensitivity, with a limit of detection for each impurity being less than 0.015% w/w. wjpps.com The identification and characterization of these impurities are often confirmed through separate synthesis and spectroscopic analysis. nih.gov

Table 5: Impurity Profiling of Sunitinib Malate

Analytical Technique Impurities Separated Key Findings Reference
HPTLC E-isomer, sunitinib N-oxide, impurity B Quantitative analysis in the range of 27.34–437.5 ng/spot. sci-hub.seresearchgate.net
RP-HPLC Process-related impurities Limit of detection < 0.015% w/w for each impurity. wjpps.com
Spectroscopic and Crystallographic Methods Process-related impurities Full characterization and structural confirmation of impurities. nih.gov

Table 6: Compound Names

Compound Name
Sunitinib
Malic acid
Sunitinib malate
N-desmethyl sunitinib
Sunitinib N-oxide
(Z)-N-desethyl sunitinib
(E)-N-desethyl sunitinib
Dichloromethane
Methanol
Toluene
Ammonia
Ammonium formate
Acetonitrile
Formic acid
Pyrrolidine
Acetic acid
Butanol
Isopropanol
D-tartaric acid
L-tartaric acid
Citric acid
Pyridine
Dioxane
Butyl acetate
Ethyl acetate
N-methyl pyrrolidone
Propanol
Dimethylacetamide
Benzoic acid
Succinic acid
n-butyric acid
Propionic acid

Q & A

Q. Table 1. Comparative Efficacy of Sunitinib in Phase 3 Trials

ParameterSunitinib GroupInterferon Alfa GroupHazard Ratio (95% CI)
Median PFS (months)1150.42 (0.32–0.54)
Objective Response Rate31%6%P<0.001

Q. Table 2. Optimal NMR Parameters for Malic Acid Quantification

ParameterRecommended ValueRationale
Relaxation Delay≥5× T1 (e.g., 30 sec)Ensures full T1 recovery
Acquisition Time4 secBalances resolution and SNR
Number of Scans64–128Minimizes noise for low-concentration samples

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.